2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a pyridinyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and introduction of the trifluoromethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridinyl rings .
Scientific Research Applications
2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the trifluoromethyl group, which can significantly alter their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different reactivity and applications.
Imidazo[1,2-a]pyrazines: These compounds feature a pyrazine ring and are known for their versatility in drug development.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGHBMGDOBKHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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